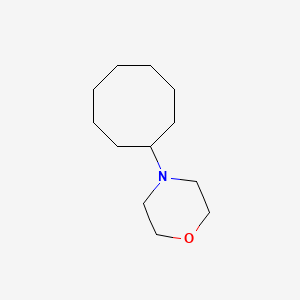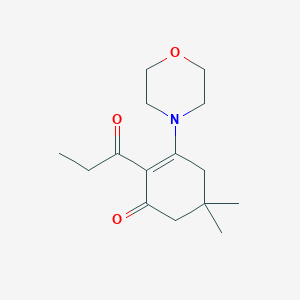![molecular formula C17H17NO4 B5866811 2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5866811.png)
2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that can be easily synthesized using various methods.
作用機序
The mechanism of action of 2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in disease progression. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain. It has also been shown to inhibit the activity of certain proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have a protective effect on the liver and other organs.
実験室実験の利点と制限
2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It is also relatively stable and has a long shelf life, making it an ideal compound for long-term experiments. However, it has some limitations, including its potential toxicity and limited solubility in water.
将来の方向性
There are several future directions for research on 2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid. One potential direction is to further investigate its potential use in treating cancer and other diseases. Another potential direction is to develop new synthesis methods that can yield higher quality and more pure products. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be easily synthesized using various methods and has various scientific research applications. It has been extensively studied for its potential use in treating various diseases and as a diagnostic tool in medical imaging. Further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid can be achieved by various methods. One of the commonly used methods involves the reaction of 2-methyl-3-nitrobenzoic acid with 4-methylphenoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting compound is then reduced to this compound using a reducing agent such as sodium borohydride. This method yields a high-quality product with a purity of over 98%.
科学的研究の応用
2-methyl-3-{[(4-methylphenoxy)acetyl]amino}benzoic acid has various scientific research applications. It has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. It has also been studied for its potential use as a diagnostic tool in medical imaging.
特性
IUPAC Name |
2-methyl-3-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-6-8-13(9-7-11)22-10-16(19)18-15-5-3-4-14(12(15)2)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRVPVPQGXECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5866735.png)


![N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866759.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)
![2-{[amino(1,3-benzoxazol-2-ylamino)methylene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B5866766.png)



![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)